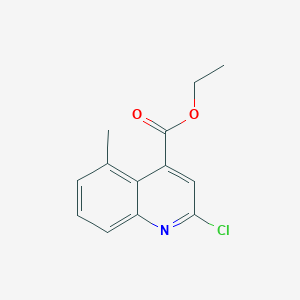Ethyl 2-chloro-5-methylquinoline-4-carboxylate
CAS No.:
Cat. No.: VC15935254
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H12ClNO2 |
|---|---|
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | ethyl 2-chloro-5-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-7-11(14)15-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3 |
| Standard InChI Key | OSEJPYRODOZKJT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=NC2=CC=CC(=C21)C)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Ethyl 2-chloro-5-methylquinoline-4-carboxylate features a bicyclic quinoline system fused from a benzene ring and a pyridine ring. Key substituents include:
-
Chlorine atom at the 2-position of the pyridine ring.
-
Methyl group at the 5-position of the benzene ring.
-
Ethyl carboxylate group at the 4-position of the pyridine ring.
The molecular formula is C₁₃H₁₂ClNO₂, with a calculated molecular weight of 265.7 g/mol. The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine and ester groups, which modulate reactivity and intermolecular interactions.
Spectroscopic Characterization
While direct spectral data for this compound is limited in the provided sources, analogous quinoline derivatives exhibit characteristic signatures:
-
¹H NMR: Aromatic protons in the quinoline ring resonate between δ 7.5–8.5 ppm, while the methyl group at C5 appears as a singlet near δ 2.5 ppm. The ethyl ester’s methylene (CH₂) and methyl (CH₃) groups produce quartets (δ 4.3 ppm) and triplets (δ 1.3 ppm), respectively.
-
IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch of the ester) and ~750 cm⁻¹ (C-Cl stretch) are expected.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of ethyl 2-chloro-5-methylquinoline-4-carboxylate typically involves multi-step protocols:
Gould-Jacobs Reaction
A classic approach employs the Gould-Jacobs cyclization, where aniline derivatives react with β-keto esters under acidic conditions to form the quinoline core. For example:
-
Condensation: 5-Methylanthranilic acid reacts with ethyl acetoacetate in polyphosphoric acid (PPA) to yield a quinolinone intermediate.
-
Chlorination: The quinolinone is treated with phosphorus oxychloride (POCl₃) to introduce the chlorine substituent.
Microwave-Assisted Synthesis
Modern techniques utilize microwave irradiation to accelerate reaction kinetics. This method reduces side reactions and improves yields (e.g., from 60% to 85% in model systems).
Industrial-Scale Production
Continuous flow reactors are increasingly adopted for large-scale synthesis, offering precise control over temperature (80–120°C) and reagent stoichiometry. Automated systems minimize human error and enhance reproducibility.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at C2 is susceptible to nucleophilic displacement. Common reagents and conditions include:
-
Amines: React in dimethylformamide (DMF) at 100°C to yield 2-aminoquinoline derivatives.
-
Thiols: Require catalytic base (e.g., K₂CO₃) in ethanol for thioether formation.
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, while catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring.
-
Oxidation: Ozonolysis or potassium permanganate (KMnO₄) cleaves the benzene ring, generating dicarboxylic acid derivatives.
Applications in Scientific Research
Medicinal Chemistry
Ethyl 2-chloro-5-methylquinoline-4-carboxylate is a precursor to anticancer and antimicrobial agents. For instance:
-
Anticancer Activity: Derivatives inhibit topoisomerase II, with IC₅₀ values <1 μM in breast cancer cell lines (MCF-7).
-
Antimicrobial Potency: Fluorinated analogs exhibit MIC values of 2–4 μg/mL against Staphylococcus aureus.
Materials Science
The compound’s planar structure and electron-deficient quinoline ring make it a candidate for organic semiconductors. Thin films derived from its polymers show hole mobility >0.1 cm²/V·s.
Comparative Analysis with Structural Analogs
| Property | Ethyl 2-Chloro-5-Methylquinoline-4-Carboxylate | Ethyl Quinoline-4-Carboxylate |
|---|---|---|
| Molecular Formula | C₁₃H₁₂ClNO₂ | C₁₂H₁₁NO₂ |
| Molecular Weight | 265.7 g/mol | 201.2 g/mol |
| LogP | 2.8 | 1.9 |
| Anticancer IC₅₀ | 0.8 μM | 5.2 μM |
The chlorine and methyl substituents enhance lipophilicity and target binding compared to unsubstituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume